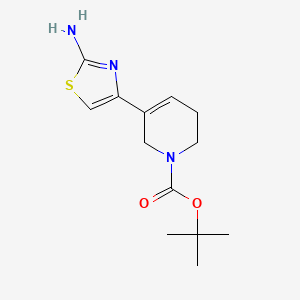
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is a compound that features a thiazole ring and a tetrahydropyridine moiety protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine typically involves the following steps:
Formation of the Tetrahydropyridine Moiety: The starting material, 1,2,5,6-tetrahydropyridine, is protected with a Boc group to form 1-Boc-1,2,5,6-tetrahydropyridine.
Thiazole Ring Formation: The protected tetrahydropyridine is then reacted with a thiazole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring or the tetrahydropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies to understand its interaction with biological targets.
Industrial Applications: The compound can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine involves its interaction with specific molecular targets. The Boc group provides stability and protection during reactions, while the thiazole and tetrahydropyridine moieties interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid: This compound shares the tetrahydropyridine moiety but differs in the functional groups attached.
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Similar in having a Boc-protected nitrogen-containing ring but with different substituents.
tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: Another Boc-protected compound with a different heterocyclic structure.
Uniqueness
4-(1-Boc-1,2,5,6-tetrahydro-3-pyridyl)thiazol-2-amine is unique due to the combination of the thiazole ring and the Boc-protected tetrahydropyridine moiety
Properties
Molecular Formula |
C13H19N3O2S |
|---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
tert-butyl 5-(2-amino-1,3-thiazol-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-6-4-5-9(7-16)10-8-19-11(14)15-10/h5,8H,4,6-7H2,1-3H3,(H2,14,15) |
InChI Key |
IQABRPKXVVKYIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)C2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13686318.png)
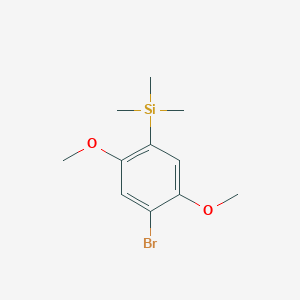
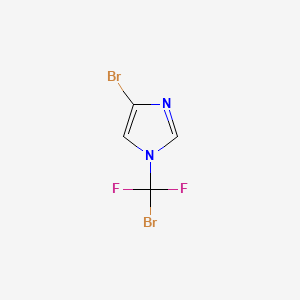

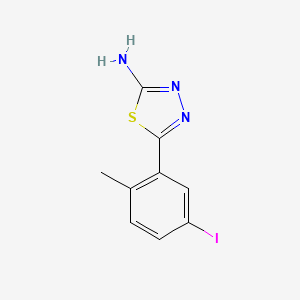
![8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686346.png)
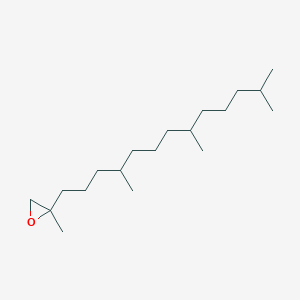
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)
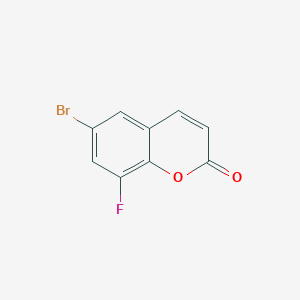
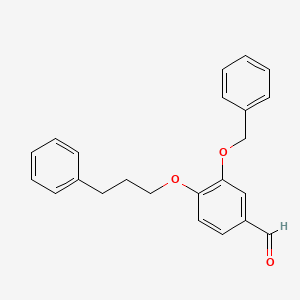

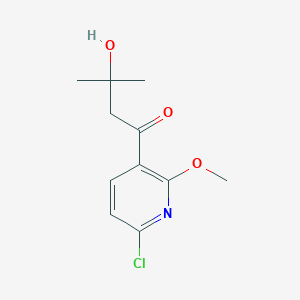
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
